Orthocresol carbonate
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Overview
Description
Orthocresol carbonate, also known as carbonic acid, mono(2-methylphenyl) ester, is an organic compound with the molecular formula C8H8O3. It is a derivative of orthocresol (2-methylphenol) and is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Orthocresol carbonate can be synthesized through the reaction of orthocresol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically occurs under controlled temperature conditions to ensure the formation of the carbonate ester without side reactions.
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors where orthocresol and phosgene are introduced in a controlled manner. The reaction is catalyzed by bases like pyridine or triethylamine, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Orthocresol carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form orthocresol and carbon dioxide.
Transesterification: Reacts with alcohols to form different carbonate esters.
Substitution Reactions: Can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Transesterification: Alcohols, acidic or basic catalysts.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Hydrolysis: Orthocresol and carbon dioxide.
Transesterification: Various carbonate esters.
Substitution: Substituted orthocresol derivatives.
Scientific Research Applications
Orthocresol carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polycarbonates and other polymers.
Biology: Studied for its potential use in drug delivery systems due to its ability to form biodegradable polymers.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in controlled release formulations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Orthocresol carbonate can be compared with other similar compounds such as:
Phenyl Carbonate: Similar in structure but with a phenyl group instead of a methylphenyl group.
Methyl Carbonate: Contains a methyl group instead of a methylphenyl group.
Ethyl Carbonate: Contains an ethyl group instead of a methylphenyl group.
Uniqueness: this compound is unique due to its specific reactivity and the ability to form biodegradable polymers, making it valuable in applications where controlled degradation is desired.
Comparison with Similar Compounds
- Phenyl Carbonate
- Methyl Carbonate
- Ethyl Carbonate
Properties
CAS No. |
205180-41-2 |
---|---|
Molecular Formula |
C8H8O3 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
(2-methylphenyl) hydrogen carbonate |
InChI |
InChI=1S/C8H8O3/c1-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3,(H,9,10) |
InChI Key |
HQZQYLGYCXEDHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)O |
Origin of Product |
United States |
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